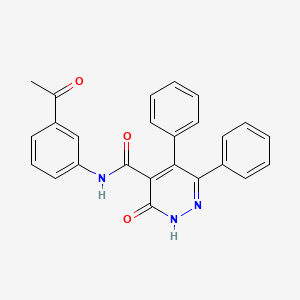
N-(3-acetylphenyl)-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, commonly known as 'Pyridazinecarboxamide,' is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
Pyridazinecarboxamide exerts its pharmacological effects through a complex mechanism of action. It has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of cancer and inflammation. It also induces apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Pyridazinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the body. It also exhibits potent antioxidant activity, which helps in reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridazinecarboxamide has several advantages for lab experiments. It exhibits high potency and selectivity against cancer cells, making it an ideal candidate for anticancer drug development. It also has low toxicity and is well-tolerated in animal models. However, Pyridazinecarboxamide has some limitations, such as poor solubility and bioavailability, which can hinder its efficacy in vivo.
Direcciones Futuras
For this compound include developing novel formulations and exploring its potential in combination therapy.
Métodos De Síntesis
The synthesis of Pyridazinecarboxamide involves the reaction of 3-acetylphenyl hydrazine with 2,4-diphenyl-3,4-dihydropyridazine-3-carboxylic acid in the presence of a suitable catalyst. The resulting compound is then purified using column chromatography, which yields the final product.
Aplicaciones Científicas De Investigación
Pyridazinecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16(29)19-13-8-14-20(15-19)26-24(30)22-21(17-9-4-2-5-10-17)23(27-28-25(22)31)18-11-6-3-7-12-18/h2-15H,1H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYSNNXSYLNADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4876991.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4877005.png)
![1-(2,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4877012.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine](/img/structure/B4877019.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B4877030.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4877032.png)
![N-methyl-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4877034.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4877039.png)
![1-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4877040.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)

![2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B4877054.png)